1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Overview
Description
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a fluorinated organic compound with the molecular formula C6H6F6O and a molecular weight of 208.1017 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a penten-2-ol structure, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-iodo-2-(trifluoromethyl)ethane with an alkene in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic regions of proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
- 2-Allylhexafluoroisopropanol
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and penten-2-ol structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and the ability to form stable complexes with various molecules . This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCQANAKTXZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316970 | |
Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646-97-9 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 646-97-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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